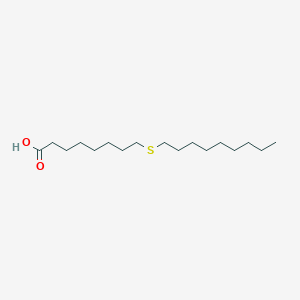

9-Thiastearic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-nonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVFMFKIKZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578189 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-24-1 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Thiastearic Acid: A Potent Inhibitor of Stearoyl-CoA Desaturase

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

9-Thiastearic acid, a synthetic fatty acid analogue where the methylene group at the 9th position of stearic acid is substituted with a sulfur atom, has emerged as a significant tool in lipid research. Its primary and most profound biological activity is the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in fatty acid metabolism. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental protocols. The information presented herein is intended to empower researchers to effectively utilize this compound in their investigations into lipid metabolism, metabolic disorders, and oncology.

Introduction: The Significance of Thia Fatty Acids

Thia fatty acids are a class of fatty acid analogues characterized by the substitution of one or more methylene groups in the hydrocarbon chain with a sulfur atom. This subtle structural modification can dramatically alter the molecule's metabolism and biological effects, making them invaluable probes for studying lipid biochemistry. The position of the sulfur atom is a key determinant of their metabolic fate and activity. This compound, with its sulfur atom at the 9-position, stands out for its specific and potent inhibitory action on a key lipogenic enzyme.

Chemical and Physical Properties

While extensive experimental data for the physicochemical properties of this compound are not widely published, its properties can be inferred from its structure and comparison with stearic acid and other thia fatty acids.

| Property | Value/Description | Source/Reference |

| IUPAC Name | 9-Thiaoctadecanoic acid | Inferred from structure |

| Molecular Formula | C₁₇H₃₄O₂S | Inferred from structure |

| Molecular Weight | 302.51 g/mol | Calculated |

| Appearance | Expected to be a waxy or crystalline solid at room temperature. | Analogy to Stearic Acid[1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, and poorly soluble in water. | Analogy to Fatty Acids[2] |

| Melting Point | Not definitively reported. Likely to differ from stearic acid (69.3 °C) due to the presence of the sulfur atom.[1] | - |

| Boiling Point | Not reported. | - |

Mechanism of Action: Potent Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary molecular target of this compound is Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] SCD introduces a double bond between carbons 9 and 10 of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1).[5]

Competitive Inhibition: this compound acts as a potent competitive inhibitor of SCD.[4] Once converted to its CoA ester, 9-thiastearoyl-CoA, it binds to the active site of the SCD enzyme. However, due to the presence of the sulfur atom at the 9-position, the enzyme is unable to catalyze the desaturation reaction.[4] This stable binding effectively blocks the enzyme's active site, preventing the desaturation of its natural substrate, stearoyl-CoA.

An equimolar concentration of 9-thia stearoyl-CoA has been shown to inhibit the delta-9 desaturation of [1-¹⁴C]stearoyl-CoA by approximately 75% in microsomal preparations, highlighting its significant inhibitory potential.[4]

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield of the desired product.

Biological Activities and Research Applications

The primary application of this compound in research stems from its potent inhibition of SCD. This makes it an invaluable tool for investigating the physiological roles of SCD and the consequences of its inhibition.

Modulation of Lipid Metabolism

By inhibiting SCD, this compound alters the cellular lipid profile, leading to:

-

Decreased levels of monounsaturated fatty acids: Specifically, a reduction in oleic acid.

-

Increased levels of saturated fatty acids: An accumulation of stearic acid.

This shift in the SFA to MUFA ratio can have profound effects on cellular function, including membrane fluidity, lipid signaling, and energy metabolism. [3]

Potential in Cancer Research

While much of the research on the anti-cancer effects of 18-carbon fatty acid derivatives has focused on 9-hydroxystearic acid, the role of SCD in cancer is well-established. [4][6][7]Many cancer cells exhibit upregulated lipogenesis, and SCD activity is often elevated to provide the necessary MUFAs for membrane synthesis and signaling. Therefore, as a potent SCD inhibitor, this compound holds potential as a tool to probe the reliance of cancer cells on de novo lipogenesis and to explore SCD inhibition as a therapeutic strategy.

Antiparasitic Activity

Thia fatty acids have also been investigated as potential antiparasitic agents. For instance, 10-thiastearic acid has been shown to inhibit the synthesis of dihydrosterculic acid in trypanosomes, highlighting the potential for targeting lipid metabolism in these organisms. [3]

Experimental Protocols

Stearoyl-CoA Desaturase (SCD) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on SCD in a cellular context.

Objective: To determine the dose-dependent inhibition of SCD activity by this compound in cultured cells.

Materials:

-

Hepatoma cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-Stearic acid

-

Scintillation cocktail and counter

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

Methodology:

-

Cell Culture: Plate cells in a multi-well format and allow them to adhere and reach the desired confluency.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations. Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 4 hours).

-

Radiolabeling: Add [¹⁴C]-Stearic acid to each well and incubate for a further period to allow for its uptake and metabolism.

-

Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a modified Folch method).

-

Lipid Separation: Separate the extracted lipids (including stearic acid and oleic acid) using thin-layer chromatography (TLC).

-

Quantification: Scrape the spots corresponding to stearic acid and oleic acid from the TLC plate and quantify the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Calculate the SCD activity as the ratio of radioactivity in the oleic acid fraction to the total radioactivity in both the stearic acid and oleic acid fractions. Plot the SCD activity against the concentration of this compound to determine the IC₅₀ value. [8]

Analytical Methods for this compound

Standard analytical techniques for fatty acids can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable for separating fatty acids.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid modifier like formic acid, can be used.

-

Detection: As fatty acids lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Derivatization to introduce a UV-active or fluorescent tag is also an option for enhanced sensitivity.

Gas Chromatography (GC):

-

Derivatization: Prior to GC analysis, the carboxylic acid group of this compound should be esterified, typically to a methyl ester (FAME), to increase its volatility.

-

Column: A polar capillary column (e.g., a wax-type column) is commonly used for the separation of FAMEs.

-

Detection: A Flame Ionization Detector (FID) is the standard detector for FAME analysis. Mass Spectrometry (MS) can be used for definitive identification.

Conclusion and Future Directions

This compound is a powerful and specific inhibitor of stearoyl-CoA desaturase, making it an indispensable tool for researchers in the field of lipid metabolism. Its ability to modulate the cellular balance of saturated and monounsaturated fatty acids provides a unique opportunity to investigate the downstream consequences of SCD inhibition in various physiological and pathological contexts.

Future research should focus on several key areas:

-

Elucidation of a definitive IC₅₀ value: While its potent inhibition is established, a precise IC₅₀ value against purified SCD enzymes would be highly valuable for quantitative studies.

-

Exploration of its therapeutic potential: Further investigation into the effects of this compound on cancer cell proliferation, apoptosis, and in vivo tumor models is warranted.

-

Pharmacokinetic and toxicological profiling: To move beyond its use as a research tool, comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are necessary.

By continuing to explore the properties and applications of this unique fatty acid analogue, the scientific community can gain deeper insights into the intricate world of lipid biology and potentially uncover new avenues for therapeutic intervention.

References

- Hovik, K. E., Spydevold, O. S., & Bremer, J. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1349(3), 251–256.

- Skrede, S., Bremer, J., & Spydevold, O. S. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 115-131.

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.

- Calonghi, N., Cappadone, C., Pagnotta, E., Rota, C., & Tomasi, A. (2005). Histone deacetylase 1: a target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer. Journal of lipid research, 46(8), 1596-1603.

-

Wikipedia contributors. (2023, December 12). Stearic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

- Hovik, K. E., Brodal, B., Bartlett, K., & Spydevold, O. S. (1996). Metabolism of thia fatty acids in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1301(1-2), 93-100.

-

Twinwood Cattle Company. (n.d.). Fatty Acids: Structures and Properties. Retrieved from [Link]

- Garaeva, L. D., et al. (2022). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. International Journal of Molecular Sciences, 23(15), 8592.

- Calonghi, N., et al. (2011). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 16(8), 6483-6497.

-

Wikipedia contributors. (2023, November 28). Stearoyl-CoA 9-desaturase. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

- Igal, R. A. (2016). Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 746-755.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]

- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 6. twinwoodcattle.com [twinwoodcattle.com]

- 7. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9-Thiastearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thia-Fatty Acids in Biomedical Research

9-Thiastearic acid, a synthetic sulfur-containing fatty acid analogue, is a molecule of significant interest in the fields of biochemistry and pharmacology. As part of the broader class of thia-fatty acids, it serves as a valuable tool for investigating lipid metabolism and developing novel therapeutic agents. The substitution of a methylene group with a sulfur atom in the fatty acid chain introduces unique physicochemical properties that can profoundly influence its biological activity. Thia-fatty acids are known to modulate lipid metabolism, including processes such as fatty acid oxidation and desaturation, and have shown potential as hypolipidemic agents.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed protocols and mechanistic insights to support researchers in its preparation and application.

Core Synthesis Pathways: A Dual Approach to this compound

The synthesis of this compound can be effectively achieved through two primary routes: a classical nucleophilic substitution and a modern thiol-ene "click" reaction. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Pathway 1: Nucleophilic Substitution via 9-Bromononanoic Acid

This pathway is a robust and well-established method that involves two key steps: the synthesis of a C9 ω-bromo fatty acid intermediate, followed by a nucleophilic attack by an octylthiolate.

Conceptual Workflow:

Figure 1: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocols:

Step 1: Synthesis of 9-Bromononanoic Acid

The precursor, 9-bromononanoic acid, can be synthesized from 9-bromo-1-nonanol through oxidation. A highly efficient method utilizes a TEMPO-catalyzed oxidation.[2][3]

-

Materials: 9-bromo-1-nonanol, Acetone, saturated Sodium Bicarbonate (NaHCO₃) solution, Sodium Bromide (NaBr), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), Trichloroisocyanuric acid (TCCA), 2-propanol, Dichloromethane (DCM), Water, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 9-bromo-1-nonanol (1.0 eq) in acetone.

-

Cool the solution to 0°C in an ice bath.

-

Sequentially add saturated NaHCO₃ solution, NaBr (0.2 eq), and TEMPO (0.1 eq).

-

Add TCCA (2.0 eq) in portions while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 3 hours.

-

Cool the reaction back to 0°C and quench with 2-propanol.

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

-

Partition the residue between water and DCM.

-

Extract the aqueous phase with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 9-bromononanoic acid.

-

Step 2: Synthesis of this compound

This step involves the reaction of 9-bromononanoic acid with 1-octanethiol in the presence of a base.

-

Materials: 9-bromononanoic acid, 1-Octanethiol, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1M Hydrochloric acid (HCl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-octanethiol (1.1 eq) in anhydrous THF.

-

Cool the solution to 0°C and add NaH (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

In a separate flask, dissolve 9-bromononanoic acid (1.0 eq) in anhydrous THF.

-

Add the solution of 9-bromononanoic acid dropwise to the sodium 1-octanethiolate solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Pathway 2: Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, often proceeding under mild conditions with high yields.[4] This pathway involves the radical-initiated addition of 1-octanethiol to 9-decenoic acid.

Conceptual Workflow:

Figure 2: Workflow for the synthesis of this compound via thiol-ene reaction.

Experimental Protocols:

Step 1: Synthesis of 9-Decenoic Acid

9-Decenoic acid can be prepared from commercially available starting materials. One reported synthesis involves the hydrolysis of the corresponding ester.[1]

-

Materials: Diethyl 9-decenoate (or similar ester), Potassium Hydroxide (KOH), Isopropyl alcohol, Water, Hydrochloric acid (HCl), Sodium Chloride (NaCl) solution, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask, combine the starting ester, water, and isopropyl alcohol.

-

Add a concentrated aqueous solution of KOH.

-

Stir the reaction mixture at approximately 30°C for 4 hours.

-

Cool the mixture and acidify to pH 1-2 with concentrated HCl, maintaining the temperature below 40°C.

-

Wash the organic layer with saturated NaCl solution.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by distillation to obtain 9-decenoic acid.

-

Step 2: Thiol-Ene Synthesis of this compound

This reaction can be initiated either thermally with a radical initiator like AIBN or photochemically.

-

Materials: 9-decenoic acid, 1-Octanethiol, Azobisisobutyronitrile (AIBN) or a suitable photoinitiator, Anhydrous toluene (for thermal initiation) or a suitable solvent for photochemistry.

-

Procedure (Thermal Initiation):

-

In a flask equipped with a reflux condenser, dissolve 9-decenoic acid (1.0 eq) and 1-octanethiol (1.2 eq) in anhydrous toluene.

-

Add a catalytic amount of AIBN (e.g., 0.05 eq).

-

Heat the reaction mixture to 80-90°C under an inert atmosphere.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Mechanistic Insights

Nucleophilic Substitution: The reaction of 9-bromononanoic acid with sodium 1-octanethiolate proceeds via a classic SN2 mechanism. The thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single concerted step. The use of a polar aprotic solvent like THF is crucial to solvate the cation and leave the nucleophile reactive.

Thiol-Ene Reaction: The radical-initiated thiol-ene reaction follows a free-radical chain mechanism.[4]

-

Initiation: The initiator (e.g., AIBN upon heating) decomposes to generate radicals. These radicals then abstract a hydrogen atom from 1-octanethiol to form a thiyl radical.

-

Propagation: The thiyl radical adds to the terminal double bond of 9-decenoic acid in an anti-Markovnikov fashion. This results in the formation of a carbon-centered radical at the more substituted position (C10). This carbon-centered radical then abstracts a hydrogen atom from another molecule of 1-octanethiol, yielding the this compound product and regenerating a thiyl radical, which continues the chain reaction.

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Nucleophilic Substitution | Thiol-Ene "Click" Reaction |

| Starting Materials | 9-Bromo-1-nonanol, 1-Octanethiol | 9-Decenoic acid ester, 1-Octanethiol |

| Key Intermediates | 9-Bromononanoic acid, Sodium 1-octanethiolate | 9-Decenoic acid |

| Reaction Type | Oxidation, SN2 Nucleophilic Substitution | Hydrolysis, Radical Addition |

| Reagents | TEMPO, TCCA, NaH | KOH, AIBN (or photoinitiator) |

| Reaction Conditions | Step 1: 0°C to RT; Step 2: Reflux | Step 1: 30°C; Step 2: 80-90°C (thermal) or RT (photo) |

| Advantages | Well-established, predictable reactivity | High efficiency, mild conditions, "click" chemistry |

| Potential Challenges | Handling of NaH, potential side reactions | Availability of 9-decenoic acid, radical-sensitive functional groups |

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through established organic chemistry principles. The nucleophilic substitution pathway offers a reliable and classical approach, while the thiol-ene reaction represents a more modern, efficient, and atom-economical alternative. The choice of method will be guided by the specific needs and resources of the research team. As the biological significance of thia-fatty acids continues to be unveiled, robust and versatile synthetic routes are paramount for advancing our understanding of their therapeutic potential. Future research may focus on developing stereoselective syntheses to investigate the differential biological activities of the enantiomers of thia-fatty acids and exploring enzymatic routes for a more sustainable production.

References

-

Skrede, S., Bremer, J., Spydevold, O., et al. (1997). Thia-substituted fatty acids: their effects on fatty acid metabolism. Chemical Physics of Lipids, 88(2), 113-129. [Link]

-

PubChem. (n.d.). 1-Octanethiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

-

Wikipedia. (n.d.). 9-Oxodecenoic acid. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 9-Thiastearic Acid: A Competitive Inhibitor of Stearoyl-CoA Desaturase

Abstract

This compound (9-TSA) is a synthetic fatty acid analogue that has garnered significant attention for its potent and specific biological activity. As a member of the thia fatty acid family, it is characterized by the substitution of a methylene group with a sulfur atom at the 9th position of the stearic acid carbon chain. This structural modification confers upon it the ability to act as a powerful inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with SCD, the downstream cellular and biochemical consequences of this inhibition, and standardized experimental protocols for its study.

The Molecular Target: Stearoyl-CoA Desaturase (SCD)

To comprehend the action of this compound, one must first understand its target, Stearoyl-CoA Desaturase. SCD is an iron-containing enzyme located in the endoplasmic reticulum that plays a rate-limiting role in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The primary reactions catalyzed by SCD are the conversion of palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1n-7) and, most notably, stearoyl-CoA (18:0) to oleoyl-CoA (18:1n-9).[1]

This desaturation step is crucial for maintaining the appropriate balance of SFAs and MUFAs, which influences:

-

Membrane Fluidity: MUFAs are key components of phospholipids that make up cellular membranes, ensuring their proper fluidity and function.[1]

-

Lipid Synthesis: Oleate is a major component of triglycerides (for energy storage) and cholesterol esters.[1]

-

Signal Transduction: Fatty acid composition affects cellular signaling pathways.[1][2]

The ratio of stearic acid to oleic acid, often referred to as the "fatty acid desaturation index," is a critical metabolic parameter that is heavily dependent on SCD activity.[3] Elevated SCD activity is implicated in numerous metabolic disorders and cancers, making it a prime therapeutic target.[2][4][5]

The Desaturation Reaction

The SCD-catalyzed reaction is a complex oxidative process requiring molecular oxygen and a flow of electrons from NAD(P)H, mediated by cytochrome b5 and NAD(P)-cytochrome b5 reductase.[1] The enzyme introduces a single cis-double bond between carbons 9 and 10 of the acyl-CoA substrate.[1][3]

Core Mechanism of Action: Competitive Inhibition

This compound exerts its effect by acting as a potent competitive inhibitor of Stearoyl-CoA Desaturase.[6] An enzyme inhibitor is a molecule that binds to an enzyme to block its activity.[7][8] In competitive inhibition, the inhibitor molecule typically resembles the substrate and competes for the same active site on the enzyme.[7][9]

How this compound Inhibits SCD

-

Activation to CoA Ester: Like other fatty acids, this compound is activated in the cell to its coenzyme A (CoA) ester, 9-thia stearoyl-CoA.[6][10] This is the form that interacts with the enzyme.

-

Binding to the Active Site: The overall structure of 9-thia stearoyl-CoA is highly analogous to the natural substrate, stearoyl-CoA. The sulfur atom at the 9-position does not negatively impact the molecule's ability to bind to the active site of SCD.[6]

-

Inhibition of Desaturation: While it binds effectively, 9-thia stearoyl-CoA cannot be desaturated. The presence of the sulfur atom at the precise point of the desired carbon-carbon double bond formation prevents the enzyme from completing its catalytic cycle.[6]

-

Competitive Blockade: By occupying the active site without yielding a product, 9-thia stearoyl-CoA acts as a strong competitive inhibitor. It prevents the natural substrate, stearoyl-CoA, from binding and being converted to oleoyl-CoA, thereby shutting down the desaturation process.[6] An equimolar concentration of 9-thia stearoyl-CoA has been shown to inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75% in microsomal preparations.[6]

The position of the sulfur atom is paramount to its inhibitory activity. Analogues such as 3-thia stearic acid are poor inhibitors because the sulfur at the 3-position reduces the affinity for the enzyme, although it can still be desaturated.[6] In contrast, both 9-thia and 10-thia stearic acid are potent inhibitors because the sulfur atom's position allows for strong binding but prevents the desaturation reaction.[6][10]

Visualization of Competitive Inhibition

Caption: Competitive inhibition of SCD by 9-Thia Stearoyl-CoA.

Biochemical and Cellular Consequences of SCD Inhibition

The inhibition of SCD by this compound triggers a cascade of significant cellular changes, primarily stemming from the alteration of the fatty acid pool.

-

Decreased Desaturation Index: The most immediate effect is a decrease in the MUFA/SFA ratio.[3] This leads to a relative accumulation of saturated fatty acids like stearic acid and a depletion of monounsaturated fatty acids like oleic acid.

-

Altered Membrane Composition: The shift in fatty acid pools impacts the composition of phospholipids in cellular membranes, potentially leading to decreased membrane fluidity and impaired function of membrane-bound proteins.

-

Induction of Cellular Stress: An accumulation of SFAs can be toxic to cells, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This is a known consequence of SCD1 inhibition in various cell types, particularly cancer cells.[2]

-

Impact on Cancer Cell Viability: Many cancer cells exhibit high levels of SCD activity and are dependent on MUFA synthesis for proliferation and survival. By blocking this pathway, this compound can inhibit cancer cell growth and induce cell death pathways like apoptosis and ferroptosis, the latter being a form of iron-dependent cell death linked to lipid peroxidation.[2]

Downstream Signaling Pathway

Caption: Downstream cellular effects of SCD inhibition by this compound.

Experimental Protocols for Mechanistic Studies

Validating the mechanism of action of an enzyme inhibitor requires robust experimental methodologies. The following protocols outline standard approaches to quantify the inhibitory effect of this compound on SCD.

Protocol 1: In Vitro SCD Inhibition Assay using Liver Microsomes

This assay directly measures the enzymatic activity of SCD in a subcellular fraction and its inhibition by 9-TSA. It is based on the methodology described in foundational studies of thia fatty acids.[6]

Objective: To determine the IC₅₀ value of 9-Thia Stearoyl-CoA against SCD.

Materials:

-

Liver microsomes (from rat or human source)

-

[1-¹⁴C]Stearoyl-CoA (radiolabeled substrate)

-

9-Thia Stearoyl-CoA (inhibitor)

-

Reaction Buffer (e.g., phosphate buffer, pH 7.4, containing ATP, CoASH, MgCl₂, and NADH)

-

Saponifying agent (e.g., 10% KOH in methanol)

-

Acidifying agent (e.g., H₂SO₄)

-

Organic solvent for extraction (e.g., hexane)

-

Thin-Layer Chromatography (TLC) plates and developing solvent system

-

Scintillation counter and fluid

Procedure:

-

Prepare Microsomes: Isolate liver microsomes via differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, a fixed amount of microsomal protein, and varying concentrations of the inhibitor (9-Thia Stearoyl-CoA). Include a vehicle control (DMSO).

-

Initiate Reaction: Start the reaction by adding the radiolabeled substrate, [1-¹⁴C]Stearoyl-CoA.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

-

Stop and Saponify: Terminate the reaction by adding the saponifying agent. Heat the samples (e.g., at 70°C for 1 hour) to hydrolyze the CoA esters to free fatty acids.

-

Extract Fatty Acids: Cool the samples, acidify them, and extract the free fatty acids into an organic solvent like hexane.

-

Separate Products: Concentrate the organic extract and spot it onto a TLC plate. Develop the plate in a solvent system that separates stearic acid from oleic acid.

-

Quantify: Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials. Add scintillation fluid and measure the radioactivity (in counts per minute, CPM).

-

Calculate Inhibition: The SCD activity is calculated as the ratio of [¹⁴C-Oleic Acid] / ([¹⁴C-Oleic Acid] + [¹⁴C-Stearic Acid]). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualization of In Vitro Assay Workflow

Caption: Experimental workflow for the in vitro SCD inhibition assay.

Conclusion and Future Directions

This compound operates through a clear and potent mechanism of action: the competitive inhibition of Stearoyl-CoA Desaturase. By acting as a substrate mimic that cannot be turned over, it effectively halts the endogenous production of monounsaturated fatty acids. This primary action leads to profound secondary effects on cellular lipid composition, membrane integrity, and stress signaling pathways. This well-defined mechanism makes 9-TSA an invaluable tool for researchers studying lipid metabolism and a promising lead structure for the development of therapeutics targeting diseases characterized by aberrant lipid synthesis, such as metabolic syndrome and various cancers. Future research should focus on optimizing its drug-like properties and exploring its efficacy and safety in preclinical disease models.

References

-

Skorve, J., & Bremer, J. (1989). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1004(2), 227-233. [Link]

-

Bremer, J., & Skrede, S. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(1), 1-18. [Link]

-

Emken, E. A. (1995). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 61(6), 1380S-1387S. [Link]

-

Chen, Y., et al. (2022). Acyl-CoA thioesterase 9 promotes tumour growth and metastasis through reprogramming of fatty acid metabolism in hepatocellular carcinoma. Liver International, 42(11), 2548-2561. [Link]

-

Zhang, L., et al. (2008). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening, 13(7), 643-652. [Link]

-

Yang, K., et al. (2021). Fatty acid metabolism constrains Th9 cell differentiation and antitumor immunity via the modulation of retinoic acid receptor signaling. Science Advances, 7(39), eabj0218. [Link]

-

Yang, K., et al. (2021). Fatty acid metabolism constrains Th9 cell differentiation and antitumor immunity via the modulation of retinoic acid receptor signaling. Okayama University. [Link]

-

Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Serra, G., et al. (2018). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 23(11), 2848. [Link]

-

Wikipedia contributors. (2023). Stearoyl-CoA 9-desaturase. Wikipedia, The Free Encyclopedia. [Link]

-

Taylor, S. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

-

Ntambi, J. M., & Igal, R. A. (2019). Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158485. [Link]

-

LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Al-Burhan, A., & Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2530. [Link]

-

Colom, B., et al. (2021). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. Biomedicines, 9(10), 1367. [Link]

-

Vovk, O., et al. (2018). Mechanisms through which an inhibition of stearoyl-CoA desaturase (SCD) by some pharmaceuticals can cause potent anti-tumor effects. ResearchGate. [Link]

-

Tsuchiya, A., et al. (2013). Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B. Cellular Physiology and Biochemistry, 32(5), 1451-1459. [Link]

-

Wróbel, A., et al. (2020). Asiatic Acid, a Natural Compound that Exerts Beneficial Effects on the Cystometric and Biochemical Parameters in the Retinyl Acetate-Induced Model of Detrusor Overactivity. Frontiers in Pharmacology, 11, 574. [Link]

Sources

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 9-Thiastearic Acid

An In-Depth Technical Guide to the Biological Activity of 9-Thiastearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic fatty acid analogue, has garnered significant attention within the scientific community for its potent and specific biological activities. Characterized by the substitution of the C-9 methylene group with a sulfur atom, this molecule acts as a powerful modulator of lipid metabolism. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a primary focus on its mechanism as an inhibitor of Stearoyl-CoA Desaturase (SCD). We will delve into the biochemical basis of its action, the resultant cellular and physiological consequences, and its potential as a therapeutic agent in metabolic diseases and oncology. This document serves as a resource for researchers aiming to understand and leverage the unique properties of this compound in experimental and drug development settings.

Introduction to this compound

Thia-fatty acids are a class of fatty acid analogues where one or more methylene groups in the hydrocarbon chain are replaced by a sulfur atom.[1] This chemical modification, while seemingly subtle, can dramatically alter the metabolic fate and biological activity of the fatty acid. This compound (9-TSA) is an 18-carbon saturated fatty acid analogue that has been extensively studied as a tool compound for investigating lipid metabolism. Its primary and most well-documented biological function is the potent inhibition of Stearoyl-CoA Desaturase (SCD), a critical enzyme in the biosynthesis of monounsaturated fatty acids.[1][2] By disrupting this key metabolic node, 9-TSA triggers a cascade of cellular events, making it a valuable molecule for both basic research and as a lead compound for therapeutic development.

Mechanism of Action: Potent Inhibition of Stearoyl-CoA Desaturase (SCD)

The central mechanism underpinning the biological activity of 9-TSA is its function as a strong inhibitor of Stearoyl-CoA Desaturase (SCD).[1]

The Role of Stearoyl-CoA Desaturase (SCD)

SCD is an iron-containing enzyme located in the endoplasmic reticulum (ER) that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] Specifically, it introduces a double bond at the delta-9 position of fatty acyl-CoAs. The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[3][5] These MUFAs are essential components of membrane phospholipids, triglycerides, and cholesterol esters, and play a crucial role in regulating membrane fluidity, cellular signaling, and energy metabolism.[4] Dysregulation of SCD activity is implicated in a variety of metabolic disorders, including obesity, type II diabetes, and cancer.[3][6]

Competitive Inhibition by this compound

The inhibitory action of 9-TSA is a direct consequence of its structure. The sulfur atom at the 9-position does not significantly hinder the molecule's ability to bind to the active site of the SCD enzyme.[1] The enzyme recognizes 9-thia stearoyl-CoA as a substrate analogue. However, the sulfur substitution at the precise point of desaturation (the delta-9 position) prevents the enzyme from catalyzing the introduction of a double bond.[1] Consequently, 9-thia stearoyl-CoA acts as a potent competitive inhibitor, effectively blocking the desaturation of natural substrates like stearoyl-CoA.[1]

Studies in liver microsomes have demonstrated that an equimolar concentration of 9-thia stearoyl-CoA can inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75%.[1] This highlights the potency of its inhibitory effect. The position of the sulfur atom is critical; for instance, 3-thia stearic acid does not inhibit SCD, whereas both 9-thia and 10-thia stearic acid are strong inhibitors.[1]

Table 1: Comparative Effects of Thia-Stearic Acid Isomers on Stearoyl-CoA Desaturase (SCD) Activity

| Compound | Sulfur Position | Effect on SCD Binding | Desaturation Outcome | Resulting Activity | Reference |

| 3-Thia Stearic Acid | C-3 | Reduced Affinity | Permitted | Weak Substrate/No Inhibition | [1] |

| 9-Thia Stearic Acid | C-9 | Not Affected | Blocked | Strong Inhibitor | [1] |

| 10-Thia Stearic Acid | C-10 | Not Affected | Blocked | Strong Inhibitor | [1][7] |

Cellular and Physiological Consequences of SCD Inhibition by 9-TSA

By blocking SCD, 9-TSA initiates significant downstream effects on cellular lipid composition and function, leading to profound physiological consequences.

Alteration of Cellular Lipid Profiles

The most immediate effect of 9-TSA treatment is a shift in the cellular ratio of saturated to monounsaturated fatty acids. Inhibition of SCD leads to an accumulation of SFAs, particularly stearic acid (18:0), and a depletion of MUFAs, such as oleic acid (18:1).[3] This altered SFA/MUFA ratio can severely impact the biophysical properties of cell membranes, leading to decreased fluidity and impaired function of membrane-bound proteins.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

An overload of SFAs is known to be cytotoxic, a phenomenon often referred to as lipotoxicity.[3] The accumulation of SFAs resulting from SCD inhibition by compounds like 9-TSA can trigger the unfolded protein response (UPR) and induce significant ER stress.[3][8] Chronic or unresolved ER stress activates apoptotic pathways, leading to programmed cell death. This mechanism is particularly relevant in cancer cells, which often exhibit elevated SCD expression and are highly dependent on MUFA synthesis for proliferation and survival.[4] Inhibition of SCD in pancreatic tumor models, for example, has been shown to induce the UPR and suppress tumor growth.[3]

Hypolipidemic Effects

The modulation of fatty acid metabolism by thia-fatty acids can lead to systemic hypolipidemic effects.[2] By inhibiting the synthesis of MUFAs necessary for triglyceride formation, 9-TSA and its analogues can contribute to lower lipid levels. This activity has positioned these compounds as useful tools for investigating and developing new anti-obesity therapeutics.[7]

Visualization of 9-TSA's Mechanism of Action

The following diagrams illustrate the metabolic pathway affected by this compound and a conceptual workflow for its evaluation.

Caption: Mechanism of this compound (9-TSA) action on the SCD pathway.

Caption: Experimental workflow for evaluating the biological activity of 9-TSA.

Experimental Protocol: Microsomal Stearoyl-CoA Desaturase (SCD) Inhibition Assay

This protocol provides a framework for quantifying the inhibitory effect of this compound on SCD activity using radiolabeled substrate in a microsomal preparation. This self-validating system includes controls to ensure the observed effect is specific to the inhibitor.

Objective: To determine the IC₅₀ of this compound for SCD enzyme activity.

Materials:

-

Liver microsomes (from rat or human source)

-

This compound (to be converted to its CoA ester)

-

[1-¹⁴C]Stearoyl-CoA (Radiolabeled substrate)

-

NADPH

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.2)

-

Reaction termination solution (e.g., methanolic KOH)

-

Solvents for lipid extraction (e.g., hexane, isopropanol)

-

HPLC or TLC system for fatty acid separation

-

Scintillation counter and fluid

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 9-Thiastearoyl-CoA.

-

Prepare serial dilutions of 9-Thiastearoyl-CoA to generate a dose-response curve.

-

Prepare a reaction buffer containing potassium phosphate, BSA, and NADPH.

-

-

Enzyme Reaction Setup (in triplicate):

-

Test Wells: Add reaction buffer, a specific concentration of 9-Thiastearoyl-CoA, and liver microsomes to microcentrifuge tubes.

-

Vehicle Control Wells: Add reaction buffer, vehicle (e.g., DMSO), and liver microsomes. This represents 100% enzyme activity.

-

No Enzyme Control Wells: Add reaction buffer and [1-¹⁴C]Stearoyl-CoA, but no microsomes, to measure background signal.

-

-

Initiation of Reaction:

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding [1-¹⁴C]Stearoyl-CoA to all tubes. Final volume should be consistent (e.g., 200 µL).

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding 1 mL of methanolic KOH.

-

Heat the samples at 65°C for 1 hour to saponify the fatty acids from their CoA esters.

-

-

Lipid Extraction:

-

Acidify the samples with HCl to protonate the free fatty acids.

-

Extract the fatty acids by adding 2 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully collect the upper hexane layer containing the fatty acids.

-

-

Analysis:

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the lipid residue in a small volume of mobile phase.

-

Inject the sample into an HPLC system or spot onto a TLC plate to separate [¹⁴C]-stearic acid from the product, [¹⁴C]-oleic acid.

-

Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.

-

-

Data Analysis:

-

Calculate SCD activity as the percentage of [¹⁴C]-oleic acid formed relative to the total radioactivity ([¹⁴C]-oleic acid + [¹⁴C]-stearic acid).

-

Normalize the activity in the test wells to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a well-characterized and potent inhibitor of stearoyl-CoA desaturase. Its ability to disrupt cellular lipid homeostasis by preventing the formation of monounsaturated fatty acids makes it an invaluable research tool. The downstream consequences, including the induction of ER stress and apoptosis, underscore its potential as a therapeutic lead, particularly in oncology and metabolic diseases where SCD is often upregulated.

Future research should focus on in vivo studies to better understand its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in animal models of disease. Furthermore, exploring potential off-target effects and developing more drug-like analogues could pave the way for the clinical translation of SCD inhibitors based on the this compound scaffold.

References

-

Hovik, K.E., Spydevold, O.S., & Bremer, J. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1349(3), 251-256. Available from: [Link]

-

Calonghi, N., et al. (2020). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 25(21), 5099. Available from: [Link]

-

Bremer, J., & Skrede, S. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(1), 1-18. Available from: [Link]

-

Scaglia, N., & Igal, R.A. (2008). Stearoyl-CoA Desaturase Is Involved in the Control of Proliferation, Invasion, and Survival in Human Breast Cancer Cells. Journal of Biological Chemistry, 283(38), 25848-25859. Note: This reference provides context on SCD in cancer, supporting the rationale for using inhibitors. Available from: [Link]

-

Liu, G., et al. (2007). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening, 12(8), 1085-1094. Available from: [Link]

-

Umeda, S., et al. (2020). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Cancers, 12(10), 2824. Available from: [Link]

-

Paton, C.M., & Ntambi, J.M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E28-E37. Note: This reference provides background on SCD function. Available from: [Link]

-

Noto, A., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Advances, 7(7), eabd8372. Available from: [Link]

-

Emken, E.A. (1995). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 61(6), 1386S-1392S. Note: Context on stearic acid metabolism. Available from: [Link]

-

Harvey, K.A., Walker, C.L., & Pavlina, T.M. (2010). Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells. Journal of Nutritional Biochemistry, 21(6), 518-525. Available from: [Link]

-

Shen, X., et al. (2024). Stearic acid metabolism in human health and disease. Clinical Nutrition, 44, 222-238. Available from: [Link]

-

PubChem. (n.d.). Stearic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Listenberger, L.L., et al. (2003). Stearic acid-induced apoptosis is associated with lipid accumulation in CHO cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1631(2), 112-123. Note: Context on stearic acid effects. Available from: [Link]

-

Hardy, S., et al. (2003). Saturated fatty acid-induced apoptosis in human adipocytes is mediated by dissociation of the Nut-1-Bcl-XL complex. Molecular and Cellular Biology, 23(5), 1591-1603. Note: Context on SFA-induced apoptosis. Available from: [Link]

-

Geng, T., et al. (2021). Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells. Frontiers in Veterinary Science, 8, 654321. Available from: [Link]

-

Sen, M., et al. (2017). Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis. Atherosclerosis, 261, 1-10. Available from: [Link]

-

Wikipedia. (n.d.). Stearic acid. Wikimedia Foundation. Available from: [Link]

-

Mensink, R.P. (2005). Effects of stearic acid on plasma lipid and lipoproteins in humans. Lipids, 40(12), 1201-1205. Available from: [Link]

Sources

- 1. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 9-Thiastearic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 9-Thiastearic Acid, a pivotal molecule in the study of fatty acid metabolism and enzyme inhibition.

Introduction: The Emergence of Heteroatom-Substituted Fatty Acids

In the landscape of lipid research, the structural modification of fatty acids has long been a strategy to probe and perturb biological systems. The introduction of heteroatoms, such as sulfur, into the carbon chain of fatty acids creates analogues that can act as metabolic mimics, competitive inhibitors, or probes for enzymatic mechanisms. This compound, a synthetic sulfur-containing analogue of stearic acid, emerged from this line of inquiry as a potent and specific inhibitor of a key enzyme in lipid metabolism, delta-9 desaturase. Its discovery and subsequent investigation have provided invaluable insights into the regulation of fatty acid desaturation and its implications for cellular function.

The Genesis of this compound: A Historical Perspective

The journey to understanding this compound begins with the broader exploration of fatty acid metabolism. The discovery of essential fatty acids by George and Mildred Burr in 1929 fundamentally changed the understanding of lipids from mere energy storage molecules to essential components of health. This paved the way for detailed investigations into the enzymatic pathways that govern fatty acid synthesis and modification.

A pivotal moment in the history of this compound was the 1986 publication by Robert A. Pascal, Jr., and D. L. Ziering from the Department of Chemistry at Princeton University. Their work, titled "Synthesis of heteroatom-substituted analogues of stearic acid," detailed the first successful synthesis of several stearic acid analogues where methylene groups at position 9 or 10 were replaced by oxygen or sulfur atoms.[1] This research was not conducted in a vacuum; it was part of a broader scientific effort to create tools to dissect the intricate machinery of lipid-modifying enzymes.

The motivation behind synthesizing these heteroatom-substituted fatty acids was to create molecules that could interact with enzymes that normally process stearic acid, but in a way that would reveal mechanistic details or inhibit their function. The introduction of a sulfur atom at the 9-position of the stearic acid backbone was a strategic choice. The sulfur atom, being larger and having different electronic properties than a methylene group, was hypothesized to interfere with the enzymatic process of desaturation.

The Foundational Synthesis: A Step-by-Step Protocol

The seminal 1986 paper by Pascal and Ziering laid the groundwork for the synthesis of this compound.[1] While the full detailed protocol is extensive, the conceptual approach can be summarized in the following key steps, providing a reproducible methodology for researchers.

Conceptual Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

-

Preparation of the Thiolate Anion: 1-Nonanethiol is treated with a strong base, such as sodium hydride, in an appropriate aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium nonanethiolate. This nucleophilic species is crucial for the subsequent substitution reaction.

-

Nucleophilic Substitution: The freshly prepared sodium nonanethiolate is then reacted with 8-bromooctanoic acid. The thiolate anion displaces the bromide ion in an SN2 reaction, forming the thioether linkage and yielding this compound.

-

Workup and Purification: The reaction mixture is quenched with water and acidified to protonate the carboxylate. The crude product is then extracted with an organic solvent, such as diethyl ether. The organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization or chromatography, to yield the final product.

The successful synthesis and characterization of this compound by Pascal and Ziering, confirmed by proton and carbon-13 nuclear magnetic resonance and mass spectrometry, provided the scientific community with a novel and powerful tool to investigate fatty acid metabolism.[1]

Biological Activity and Mechanism of Action: A Potent Enzyme Inhibitor

Following its synthesis, research quickly focused on the biological effects of this compound. The primary and most significant finding was its potent and specific inhibition of the enzyme stearoyl-CoA desaturase, also known as delta-9 desaturase (Δ9-desaturase).[2] This enzyme is a key player in lipid biosynthesis, responsible for introducing the first double bond into saturated fatty acids, converting stearoyl-CoA into oleoyl-CoA.[3]

Mechanism of Delta-9 Desaturase Inhibition

Caption: 9-Thiastearoyl-CoA acts as a competitive inhibitor of Delta-9 Desaturase.

Subsequent studies elucidated the mechanism of this inhibition. This compound is first activated to its coenzyme A (CoA) ester, 9-thiastearoyl-CoA, within the cell. This thia-analogue of the natural substrate then binds to the active site of delta-9 desaturase. However, due to the presence of the sulfur atom at the 9-position, the enzyme is unable to catalyze the desaturation reaction.[2][4] This effectively blocks the enzyme's activity, leading to a buildup of saturated fatty acids and a depletion of monounsaturated fatty acids.

Research has shown that an equimolar concentration of 9-thia stearoyl-CoA can inhibit the delta-9 desaturation of stearoyl-CoA by approximately 75% in microsomes.[2] This potent inhibition highlights the specificity of the interaction between the thia-fatty acid and the enzyme.

The biological consequences of delta-9 desaturase inhibition are far-reaching, as the ratio of saturated to unsaturated fatty acids is critical for maintaining the fluidity and function of cellular membranes, and for various signaling pathways.

Applications and Future Directions

The discovery and characterization of this compound have had a lasting impact on several areas of research:

-

A Tool for Studying Lipid Metabolism: this compound has been instrumental as a research tool to study the regulation and physiological roles of delta-9 desaturase. By selectively inhibiting this enzyme, researchers can investigate the downstream effects on cellular processes such as membrane biogenesis, signal transduction, and energy metabolism.

-

Potential Therapeutic Agent: The inhibition of delta-9 desaturase has been explored as a potential therapeutic strategy for various metabolic diseases, including obesity, diabetes, and certain types of cancer, where altered lipid metabolism is a key feature. While this compound itself may not be a clinical drug, it serves as a lead compound and a valuable tool for validating delta-9 desaturase as a drug target.

Future research will likely focus on developing more potent and specific inhibitors of delta-9 desaturase based on the structural insights gained from studying compounds like this compound. Furthermore, exploring the off-target effects and the broader metabolic consequences of long-term delta-9 desaturase inhibition will be crucial for the development of safe and effective therapeutic interventions.

Conclusion

The discovery of this compound by Pascal and Ziering in 1986 was a landmark achievement in the field of lipid research.[1] Its synthesis provided a powerful chemical tool that has significantly advanced our understanding of fatty acid desaturation. From its conceptualization as a heteroatom-substituted analogue of a natural fatty acid to its establishment as a potent and specific enzyme inhibitor, the story of this compound is a testament to the power of chemical synthesis in unraveling complex biological processes. It continues to be a relevant molecule for researchers in biochemistry, pharmacology, and drug development, inspiring the design of new molecules to probe and modulate lipid metabolism for therapeutic benefit.

References

- Pascal, R. A., Jr., & Ziering, D. L. (1986). Synthesis of heteroatom-substituted analogues of stearic acid. Journal of Lipid Research, 27(2), 221–224.

- Hovik, K. E., Spydevold, O. S., & Bremer, J. (1997). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1349(3), 251-256.

- Skrede, S., Bremer, J., Spydevold, O. S., & Sørensen, L. E. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 115-131.

- Burr, G. O., & Burr, M. M. (1929). A new deficiency disease produced by the rigid exclusion of fat from the diet. Journal of Biological Chemistry, 82(2), 345-367.

- Jeffcoat, R., & Pollard, M. R. (1977).

- Bordini, E., Calonghi, N., & Boga, C. (2019). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 24(19), 3584.

- Lepage, G., & Roy, C. C. (1986). Direct transesterification of all classes of lipids in a one-step reaction. Journal of Lipid Research, 27(1), 114-120.

- Sen, T., & Das, S. (2021). Delta-9 desaturase reduction in gastrointestinal cells induced to senescence by doxorubicin. The FEBS Journal, 288(15), 4628-4643.

- Nakamura, M. T., & Nara, T. Y. (2004). Structure, regulation, and function of Δ-9 desaturases. Annual Review of Nutrition, 24, 345-376.

- Lu, Y., & Li, Y. (2015). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 20(8), 14582–14616.

- Man, W. C., Miyazaki, M., & Ntambi, J. M. (2018). Structure and Function of Δ9-Fatty Acid Desaturase. Journal of Biochemistry, 164(1), 13-20.

- Smith, S. (1994). The animal fatty acid synthase: one gene, one polypeptide, seven enzymes. The FASEB Journal, 8(15), 1248-1259.

Sources

- 1. Synthesis of heteroatom-substituted analogues of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

9-Thiastearic Acid: A Molecular Probe for Interrogating Lipid Metabolism

An In-depth Technical Guide for Researchers

Abstract

9-Thiastearic Acid (9-TAS) is a synthetic fatty acid analogue that has become an invaluable tool for researchers in lipid metabolism, oncology, and metabolic diseases. By substituting a methylene group with a sulfur atom at the ninth carbon position of stearic acid, 9-TAS acts as a potent and specific inhibitor of Stearoyl-CoA Desaturase (SCD), the rate-limiting enzyme in the synthesis of monounsaturated fatty acids. This guide provides a comprehensive technical overview of the core mechanism of 9-TAS, its profound impact on cellular lipid homeostasis, and detailed methodologies for its application in experimental settings. We will explore the causality behind its effects on fatty acid desaturation, complex lipid synthesis, and the induction of cellular stress pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Sulfur-Substituted Fatty Acid

Stearic acid (C18:0) is a ubiquitous saturated fatty acid (SFA) that serves as a crucial energy source, a structural component of cellular membranes, and a precursor for the synthesis of other lipids.[1][2] A key metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid (MUFA) oleic acid (C18:1), a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD).[1][3][4] This desaturation step is a critical control point in lipid metabolism, as the ratio of SFAs to MUFAs influences membrane fluidity, signal transduction, and the synthesis of complex lipids like triacylglycerols (TAGs) and phospholipids.[5]

This compound (9-TAS) is a structural mimic of stearic acid where the methylene group (-CH2-) at the C-9 position is replaced by a sulfur atom (-S-). This seemingly minor substitution has profound biochemical consequences. The presence of sulfur at the precise location of desaturation renders the molecule an unsuitable substrate for SCD, transforming it from a simple fatty acid analogue into a powerful enzymatic inhibitor.[6] This property allows researchers to pharmacologically dissect the roles of SCD and MUFA synthesis in a variety of physiological and pathological processes.

Core Mechanism of Action: Competitive Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary and most well-characterized role of 9-TAS in lipid metabolism is its potent inhibition of SCD.[6]

2.1. The Desaturation Reaction and the Role of the C-9 Position

SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond between the 9th and 10th carbons of saturated fatty acyl-CoAs, primarily stearoyl-CoA (18:0) and palmitoyl-CoA (16:0).[4][5][7] This reaction requires molecular oxygen and electrons transferred from NAD(P)H via cytochrome b5 reductase and cytochrome b5.[4]

2.2. How this compound Disrupts Catalysis

Like its natural counterpart, 9-TAS is activated to its coenzyme A thioester, 9-thia-stearoyl-CoA, within the cell. This modified substrate readily binds to the active site of the SCD enzyme. However, the substitution of a methylene group with a sulfur atom at the C-9 position prevents the dehydrogenation reaction from proceeding. The enzyme recognizes and binds the substrate, but it cannot catalyze the formation of the double bond.[6]

This makes 9-thia-stearoyl-CoA a strong competitive inhibitor. It occupies the enzyme's active site, preventing the binding and desaturation of endogenous stearoyl-CoA. Studies have shown that an equimolar concentration of 9-thia-stearoyl-CoA can inhibit the Δ9 desaturation of stearoyl-CoA by approximately 75% in microsomal preparations.[6]

The position of the sulfur atom is critical. For instance, thia fatty acids with sulfur at the C-3 position are poor substrates and weak inhibitors, demonstrating that the enzyme's affinity is significantly influenced by modifications near the carboxyl end. In contrast, sulfur at the C-9 or C-10 position does not impair binding, making these analogues potent inhibitors because they cannot be desaturated.[6]

Figure 1: Mechanism of SCD inhibition by this compound.

Downstream Metabolic Consequences of SCD Inhibition

By blocking SCD, 9-TAS initiates a cascade of changes in cellular lipid composition and signaling.

3.1. Altered Saturated-to-Unsaturated Fatty Acid Ratio The most immediate effect of 9-TAS is a sharp decrease in the cellular pools of oleic acid (18:1) and palmitoleic acid (16:1). This leads to an accumulation of their saturated precursors, stearic acid (18:0) and palmitic acid (16:0), thereby increasing the SFA/MUFA ratio. This ratio is a critical determinant of cell membrane fluidity and function.[5]

3.2. Impaired Synthesis of Triacylglycerols (TAGs) and Complex Lipids Oleate is the preferred substrate for the synthesis of TAGs, the primary form of energy storage in cells.[1][3] Stearic acid itself is a poor substrate for TAG synthesis.[3][8] By depleting the oleate pool, 9-TAS indirectly inhibits the esterification of fatty acids into TAGs. This can lead to a reduced capacity for lipid storage and, in some contexts, an accumulation of non-esterified "free" fatty acids.[8] This effect extends to the synthesis of other complex lipids, such as phospholipids and cholesterol esters, which also preferentially incorporate MUFAs.

3.3. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) An overload of SFAs, resulting from SCD inhibition, is known to cause lipotoxicity and induce ER stress.[5][7] This occurs because the altered lipid composition can impair the function of the ER membrane, leading to the accumulation of unfolded or misfolded proteins. In response, the cell activates the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis. In cancer models, sustained UPR activation due to SCD inhibition can ultimately trigger apoptosis (programmed cell death), making SCD a therapeutic target.[7]

Experimental Protocols for Investigating the Role of 9-TAS

The following section provides validated, step-by-step methodologies for utilizing 9-TAS as a research tool.

4.1. Experimental Workflow Overview

Figure 2: General experimental workflow for assessing 9-TAS effects.

4.2. Protocol 1: In Vitro SCD Activity Assay in Cultured Cells

This protocol quantifies the direct inhibitory effect of 9-TAS on SCD enzyme activity by tracing the conversion of radiolabeled stearic acid to oleic acid.

-

Causality: Using a radiolabeled substrate provides a direct, quantitative measure of the specific enzymatic reaction being inhibited, confirming that the observed downstream effects are due to a block in this pathway.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

-

Pre-treatment: Incubate cells with varying concentrations of 9-TAS (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for 4-24 hours. The optimal time should be determined empirically.

-

Radiolabeling: Add [1-¹⁴C]-stearic acid (complexed to BSA) to each well to a final concentration of ~1 µCi/mL and incubate for 2-4 hours.

-

Lipid Extraction: Aspirate the medium, wash cells with cold PBS, and scrape cells into a solvent mixture (e.g., chloroform:methanol 2:1) for total lipid extraction (Folch method).

-

Saponification & Methylation: Evaporate the solvent, saponify the lipid extract with methanolic KOH, and then methylate the resulting free fatty acids using BF₃-methanol to generate fatty acid methyl esters (FAMEs).

-

Separation and Quantification: Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Analysis: Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid using a scintillation counter or phosphorimager.

-

Calculation: SCD activity is expressed as the percentage of [¹⁴C]-stearic acid converted to [¹⁴C]-oleic acid: (Counts in Oleate) / (Counts in Oleate + Counts in Stearate) * 100.

4.3. Protocol 2: Fatty Acid Composition Analysis by GC-MS

This protocol determines the impact of 9-TAS on the total cellular fatty acid profile, providing a broader view of its metabolic consequences.

-

Causality: This self-validating system directly measures the predicted outcome of SCD inhibition—a shift in the SFA/MUFA ratio—thus confirming the mechanism of action in a cellular context.

Methodology:

-

Cell Culture and Treatment: Treat cells with 9-TAS as described in Protocol 1 (steps 1-2).

-

Lipid Extraction and FAME Preparation: Harvest cells and prepare FAMEs as described in Protocol 1 (steps 4-5).

-

GC-MS Analysis: Inject the FAME sample into a Gas Chromatograph-Mass Spectrometer. Use a suitable column (e.g., a polar capillary column) and temperature gradient to separate the different FAMEs based on chain length and saturation.

-

Data Acquisition: The mass spectrometer will identify each FAME based on its unique mass spectrum and retention time.

-

Quantification: Quantify the peak area for each identified fatty acid (e.g., C16:0, C16:1, C18:0, C18:1). Express the abundance of each fatty acid as a percentage of the total fatty acid content.

-

Analysis: Calculate the SFA/MUFA ratio (e.g., [C16:0 + C18:0] / [C16:1 + C18:1]) and compare the values between control and 9-TAS-treated groups.

Table 1: Expected Quantitative Outcomes from 9-TAS Treatment

| Parameter Measured | Vehicle Control (Expected) | 9-TAS Treated (Expected) | Analytical Method |

|---|---|---|---|

| SCD Activity Index | High (e.g., 20-40%) | Low (<5%), dose-dependent | Protocol 1 (Radiolabeling) |

| C18:0 / C18:1 Ratio | Low (e.g., 0.1-0.3) | High (>1.0), dose-dependent | Protocol 2 (GC-MS) |

| Total Cellular TAGs | Baseline | Significantly Decreased | Oil Red O Staining / LC-MS |

| CHOP mRNA Expression | Low / Basal | Significantly Increased | qPCR |

Conclusion and Future Directions

This compound is more than a simple fatty acid analogue; it is a precision tool that allows for the targeted inhibition of a central enzyme in lipid metabolism. Its application has been instrumental in elucidating the critical role of de novo MUFA synthesis in maintaining cellular homeostasis and in driving the progression of metabolic diseases and cancer. By blocking SCD, 9-TAS provides a clear and reproducible method to study the downstream consequences, from alterations in membrane composition to the induction of lipotoxic cell stress. The protocols detailed in this guide offer a robust framework for researchers to leverage 9-TAS in their own experimental systems. Future investigations may focus on using stable isotope-labeled 9-TAS to trace its own metabolic fate and further explore its systemic effects in preclinical animal models of disease.

References

-

Skrede, S., & Bremer, J. (1988). Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(3), 368-376. [Link]

-

Li, J., et al. (2014). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of Biomolecular Screening. [Link]

-

Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications, 9(1), 3129. [Link]

-

Sato, Y., et al. (2020). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Cancers, 12(10), 2824. [Link]

-

Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications. [Link]

-

Puccetti, M., et al. (2020). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 25(21), 5199. [Link]

-

Papanagnou, P., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Advances, 7(7), eabd6299. [Link]

-

Grundy, S. M. (1994). Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids. The American Journal of Clinical Nutrition, 60(6 Suppl), 986S-990S. [Link]

-

Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans. Nature Communications. [Link]